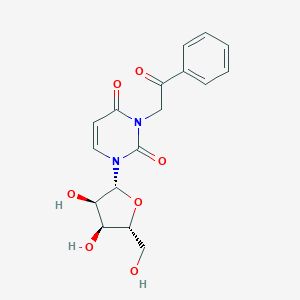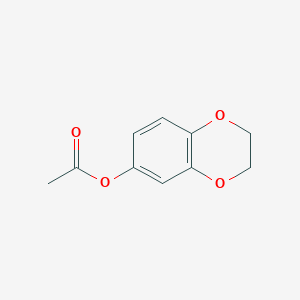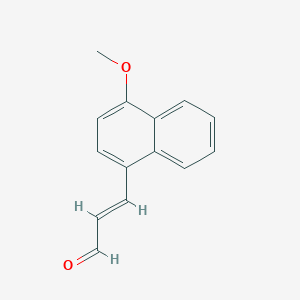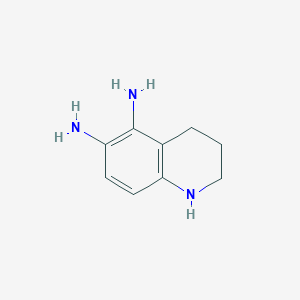
1,2,3,4-Tetrahydroquinoline-5,6-diamine
描述
1,2,3,4-Tetrahydroquinoline-5,6-diamine, also known as THQ, is a heterocyclic compound that has gained attention in scientific research due to its unique properties. THQ is a derivative of quinoline and is commonly used as a building block in the synthesis of various organic molecules. In
作用机制
The mechanism of action of 1,2,3,4-Tetrahydroquinoline-5,6-diamine is complex and varies depending on the specific application. In general, 1,2,3,4-Tetrahydroquinoline-5,6-diamine acts as a nucleophile and can react with electrophiles to form covalent bonds. This property makes 1,2,3,4-Tetrahydroquinoline-5,6-diamine useful in the synthesis of various organic molecules. In addition, 1,2,3,4-Tetrahydroquinoline-5,6-diamine has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
生化和生理效应
1,2,3,4-Tetrahydroquinoline-5,6-diamine has been shown to have a variety of biochemical and physiological effects. For example, 1,2,3,4-Tetrahydroquinoline-5,6-diamine has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase. 1,2,3,4-Tetrahydroquinoline-5,6-diamine has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease. In addition, 1,2,3,4-Tetrahydroquinoline-5,6-diamine has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
1,2,3,4-Tetrahydroquinoline-5,6-diamine has several advantages as a research tool. It is a relatively small molecule that is easy to synthesize and modify. 1,2,3,4-Tetrahydroquinoline-5,6-diamine is also stable under a variety of conditions, making it useful in both in vitro and in vivo experiments. However, 1,2,3,4-Tetrahydroquinoline-5,6-diamine does have some limitations. For example, it can be toxic at high concentrations, and its solubility in aqueous solutions is limited.
未来方向
There are many potential future directions for 1,2,3,4-Tetrahydroquinoline-5,6-diamine research. One area of interest is the development of 1,2,3,4-Tetrahydroquinoline-5,6-diamine-based drugs for the treatment of neurological disorders and cancer. Another area of interest is the development of 1,2,3,4-Tetrahydroquinoline-5,6-diamine-based probes for studying protein-ligand interactions. Additionally, there is potential for the development of new synthesis methods for 1,2,3,4-Tetrahydroquinoline-5,6-diamine and its derivatives, which could lead to the discovery of new organic molecules with unique properties.
In conclusion, 1,2,3,4-Tetrahydroquinoline-5,6-diamine is a versatile compound that has gained attention in scientific research due to its unique properties. It has a variety of applications, including as a precursor in the synthesis of various organic molecules and as a potential therapeutic agent for neurological disorders, cancer, and inflammation. 1,2,3,4-Tetrahydroquinoline-5,6-diamine has several advantages as a research tool, including its ease of synthesis and stability, but also has limitations such as toxicity at high concentrations. There are many potential future directions for 1,2,3,4-Tetrahydroquinoline-5,6-diamine research, including the development of 1,2,3,4-Tetrahydroquinoline-5,6-diamine-based drugs and probes, and the discovery of new synthesis methods for 1,2,3,4-Tetrahydroquinoline-5,6-diamine and its derivatives.
科学研究应用
1,2,3,4-Tetrahydroquinoline-5,6-diamine has been extensively studied in scientific research due to its diverse range of applications. It has been used as a precursor in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and dyes. 1,2,3,4-Tetrahydroquinoline-5,6-diamine has also been studied for its potential applications in the treatment of neurological disorders, cancer, and inflammation. In addition, 1,2,3,4-Tetrahydroquinoline-5,6-diamine has been used as a probe in biochemical studies to investigate protein-ligand interactions.
属性
CAS 编号 |
156694-05-2 |
|---|---|
产品名称 |
1,2,3,4-Tetrahydroquinoline-5,6-diamine |
分子式 |
C9H13N3 |
分子量 |
163.22 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydroquinoline-5,6-diamine |
InChI |
InChI=1S/C9H13N3/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h3-4,12H,1-2,5,10-11H2 |
InChI 键 |
VITFOUZEIGGWMI-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2N)N)NC1 |
规范 SMILES |
C1CC2=C(C=CC(=C2N)N)NC1 |
同义词 |
5,6-Quinolinediamine, 1,2,3,4-tetrahydro- |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

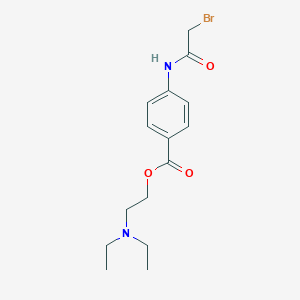
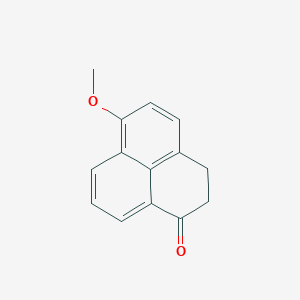
![3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B134749.png)
![Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate](/img/structure/B134754.png)
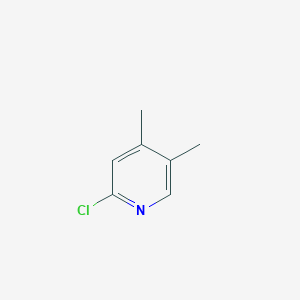
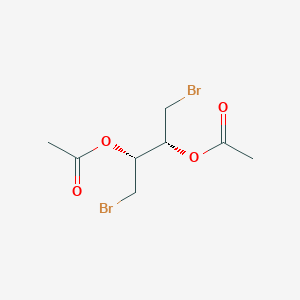
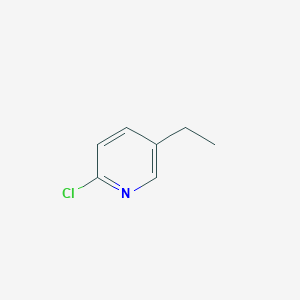
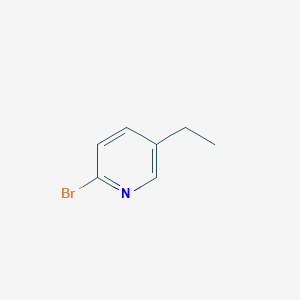
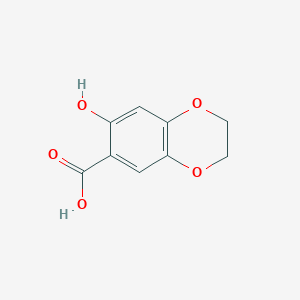
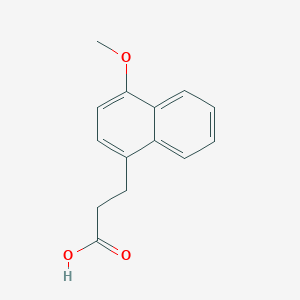
![2,3-Dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B134771.png)
